molecular formula C17H21N3O3 B2884360 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034525-14-7

4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2884360
CAS No.: 2034525-14-7
M. Wt: 315.373
InChI Key: RNYOWEGEPFNKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound with a molecular formula of C17H21N3O3 This compound features a unique structure that combines a pyrimidine ring with a piperidine moiety, linked through an ether bond to a dimethylfuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of this intermediate with the pyrimidine ring under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
  • 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-2-yl]oxy}-2-methylpyrimidine

Uniqueness

4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-9-15(12(2)22-11)17(21)20-8-4-5-14(10-20)23-16-6-7-18-13(3)19-16/h6-7,9,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYOWEGEPFNKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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